![molecular formula C24H21N3 B14629147 2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) CAS No. 57637-78-2](/img/structure/B14629147.png)
2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole moieties, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where substituents can be introduced at specific positions on the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction could produce dihydroindoles. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole rings.
Applications De Recherche Scientifique
Chemistry: 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antiviral, anticancer, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moieties can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparaison Avec Des Composés Similaires
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole)
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole)
Comparison:
- 2,2’-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole) is unique due to the presence of the 3-methyl group on the indole rings, which can influence its chemical reactivity and biological activity.
- 2,2’-[(Pyridin-2-yl)methylene]bis(3-methyl-1H-indole) and 2,2’-[(Pyridin-3-yl)methylene]bis(3-methyl-1H-indole) differ in the position of the pyridine ring, which can affect their binding affinity to molecular targets.
- 2,2’-[(Pyridin-4-yl)methylene]bis(1H-indole) lacks the 3-methyl group, which may result in different chemical and biological properties.
Propriétés
Numéro CAS |
57637-78-2 |
|---|---|
Formule moléculaire |
C24H21N3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-methyl-2-[(3-methyl-1H-indol-2-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-18-7-3-5-9-20(18)26-23(15)22(17-11-13-25-14-12-17)24-16(2)19-8-4-6-10-21(19)27-24/h3-14,22,26-27H,1-2H3 |
Clé InChI |
SKXYFCLEDPROCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C(C3=CC=NC=C3)C4=C(C5=CC=CC=C5N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
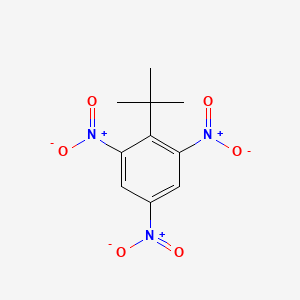

![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
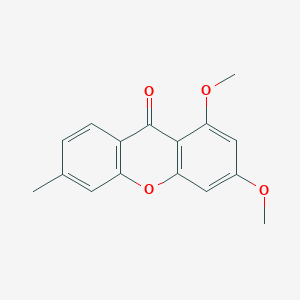
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
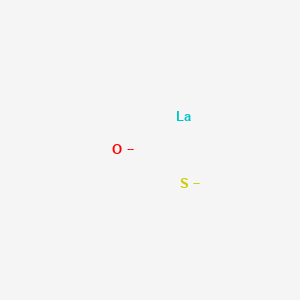


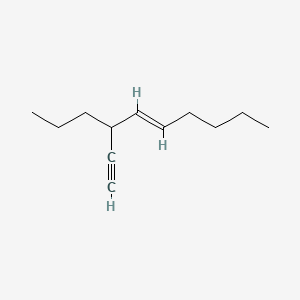
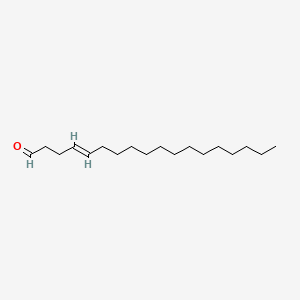
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
